molecular formula C8H14O4 B14855071 Methyl 3,4-dihydroxycyclohexane-1-carboxylate

Methyl 3,4-dihydroxycyclohexane-1-carboxylate

Cat. No.: B14855071
M. Wt: 174.19 g/mol
InChI Key: SHNNPNZMDZPVLC-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydroxycyclohexane-1-carboxylate is an organic compound with the molecular formula C8H14O4 It features a six-membered cyclohexane ring with two hydroxyl groups at positions 3 and 4, and a carboxylate ester group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dihydroxycyclohexane-1-carboxylate typically involves the esterification of 3,4-dihydroxycyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3,4-dihydroxycyclohexane-1-carboxylic acid+methanolacid catalystMethyl 3,4-dihydroxycyclohexane-1-carboxylate+water\text{3,4-dihydroxycyclohexane-1-carboxylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3,4-dihydroxycyclohexane-1-carboxylic acid+methanolacid catalyst​Methyl 3,4-dihydroxycyclohexane-1-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: Formation of 3,4-dioxocyclohexane-1-carboxylate or 3,4-dihydroxycyclohexane-1-carboxylic acid.

    Reduction: Formation of 3,4-dihydroxycyclohexane-1-methanol.

    Substitution: Formation of 3,4-dihalocyclohexane-1-carboxylate.

Scientific Research Applications

Methyl 3,4-dihydroxycyclohexane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dihydroxybenzoate: Similar structure but with a benzene ring instead of a cyclohexane ring.

    Methyl 3,4-dihydroxyphenylacetate: Contains a phenyl ring with an additional methylene group.

    Methyl 3,4-dihydroxycinnamate: Features a phenyl ring with a conjugated double bond.

Uniqueness

Methyl 3,4-dihydroxycyclohexane-1-carboxylate is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 3,4-dihydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C8H14O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h5-7,9-10H,2-4H2,1H3

InChI Key

SHNNPNZMDZPVLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(C(C1)O)O

Origin of Product

United States

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